molecular formula C18H21N7O B2604849 6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097864-42-9

6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2604849
CAS No.: 2097864-42-9
M. Wt: 351.414
InChI Key: GWMGASUHEHXFJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a cyclopropyl-substituted pyridazinone moiety via a piperidine-methyl bridge. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the triazolo-pyridazine system may contribute to π-π stacking interactions with aromatic residues in binding pockets .

Properties

IUPAC Name

6-cyclopropyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c26-18-6-3-15(14-1-2-14)21-24(18)11-13-7-9-23(10-8-13)17-5-4-16-20-19-12-25(16)22-17/h3-6,12-14H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMGASUHEHXFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazolo-pyridazine derivatives, which are often explored for their bioactivity. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Reported Bioactivity
6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one [1,2,4]Triazolo[4,3-b]pyridazine + pyridazinone Cyclopropyl, piperidine-methyl bridge Hypothesized kinase inhibition (e.g., Aurora kinases) due to triazolo-pyridazine motif
4i : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Pyrimidinone + tetrazolo-pyrazole Coumarin, phenyl groups Anticancer activity (cell line studies) via DNA intercalation or topoisomerase inhibition
4j : 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Thioxo-pyrimidinone + tetrazolo-pyrazole Coumarin, thioxo group Enhanced cytotoxicity attributed to thioxo moiety’s redox activity
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (MM0421.02) [1,2,4]Triazolo[4,3-a]pyridine Phenylpiperazine side chain Reference standard for antipsychotic drug analysis (dopamine receptor affinity)

Key Differences and Implications

Core Heterocycle: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from analogues like MM0421.02, which uses [1,2,4]triazolo[4,3-a]pyridine. The "b" vs.

Substituent Effects :

  • The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to the coumarin groups in 4i/4j, which may confer fluorescence properties but increase metabolic liability .
  • The piperidine-methyl bridge offers conformational flexibility, contrasting with the rigid phenylpiperazine chain in MM0421.02, which is optimized for GPCR binding .

Therapeutic Potential: The target compound’s pyridazinone moiety is associated with anti-inflammatory and kinase inhibitory activities, whereas coumarin-containing analogues (4i/4j) are more aligned with anticancer applications .

Biological Activity

The compound 6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N5O2C_{21}H_{22}N_5O_2 with a molecular weight of approximately 395.4 g/mol. The IUPAC name is given as:

 4 6 cyclopropyl 1 2 4 triazolo 4 3 b pyridazin 3 yl piperidin 1 yl 3 fluoro 4 methoxyphenyl methanone\text{ 4 6 cyclopropyl 1 2 4 triazolo 4 3 b pyridazin 3 yl piperidin 1 yl 3 fluoro 4 methoxyphenyl methanone}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. It is hypothesized that the compound may modulate cellular signaling pathways through binding interactions that alter the activity of specific proteins involved in disease processes.

Anticancer Activity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain derivatives had IC50 values in the low micromolar range against colon carcinoma and breast cancer cells, suggesting potential for further development in cancer therapeutics .

Cell Line IC50 (µM) Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3

Cholinesterase Inhibition

Similar compounds have demonstrated inhibitory activity against cholinesterase enzymes, which are critical in neurodegenerative conditions such as Alzheimer's disease. The inhibition profiles suggest that these compounds may be beneficial in treating cognitive decline associated with such disorders .

Enzyme IC50 (µM) Reference
Acetylcholinesterase (AChE)157.31
Butyrylcholinesterase (BChE)46.42

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar triazolo-pyridazine derivatives:

  • Study on Anticancer Activity : A derivative showed promising results against human breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics.
  • Neuroprotective Effects : Another study indicated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a neuroprotective role.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.